molecular formula C13H19NO3 B105088 BOC-D-Phenylglycinol CAS No. 102089-74-7

BOC-D-Phenylglycinol

Cat. No. B105088
M. Wt: 237.29 g/mol
InChI Key: IBDIOGYTZBKRGI-NSHDSACASA-N
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Description

BOC-D-Phenylglycinol is a derivative of phenylglycine, a non-proteinogenic amino acid, which is protected by a tert-butyloxycarbonyl (Boc) group. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group during the coupling of amino acid residues .

Synthesis Analysis

The synthesis of BOC-D-Phenylglycinol derivatives has been explored through various methods. One efficient approach for the enantioselective synthesis of N-Boc protected phenylglycines involves benzylic lithiation reactions, which yield products with varying enantiomeric ratios depending on the solvent, substrate, and chiral complex used . Another method includes the asymmetric synthesis of Boc-β2-homophenylglycine starting from Oppolzer's sultam, which involves a key acylation step . Additionally, diastereoselective Strecker amination reactions using (S)-phenylglycinol as a chiral inducer have been developed for the synthesis of D-N-Boc-3,5-bis(isopropyloxy)-4-methoxyphenylglycine, a unit of vancomycin type antibiotics .

Molecular Structure Analysis

The molecular structure of peptides containing BOC-D-Phenylglycinol derivatives can adopt various conformations. For instance, a peptide Boc-Gly-Dpg-Gly-Gly-Dpg-Gly-NHMe was synthesized to examine the conformational preferences of Dpg residues, revealing local helical conformations and a novel hydrated multiple β-turn structure in crystals .

Chemical Reactions Analysis

The Boc group in BOC-D-Phenylglycinol derivatives is a common protecting group that can be removed under acidic conditions, allowing for further chemical reactions. The Boc group's stability under basic and neutral conditions makes it suitable for multiple-step synthetic procedures, as seen in the synthesis of complex glycoproteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of BOC-D-Phenylglycinol derivatives are influenced by the presence of the Boc group, which increases the steric bulk and alters the compound's solubility and reactivity. The Boc group also provides a means to control the reactivity of the amino group during peptide synthesis, as demonstrated in the various synthetic methods described .

Scientific Research Applications

1. Precursors for Enantiopure 1,2-Diols

BOC-D-Phenylglycinol derivatives, specifically N-Boc 2-Acyloxazolidines, have been synthesized from norephedrine and phenylglycinol. These compounds are useful in preparing enantiopure 1,2-diols through diastereoselective nucleophilic additions, showcasing their potential in synthesizing complex organic structures (Agami, Couty, & Lequesne, 1995).

2. Enantioselective Synthesis of Polyhydroxypiperidines

Phenylglycinol-derived 2-pyridone, upon undergoing steroselective oxidation, leads to chiral nonracemic hydroxylactam. This pathway allows the enantioselective synthesis of polyhydroxypiperidines, indicating its role in generating specific chiral compounds (Amat et al., 2001).

3. Regio and Stereoselective Alkylation

N-Boc-oxazolidines derived from (R)-phenylglycinol are used for regio and stereoselective alkylation, demonstrating their utility in precise chemical synthesis with high chirality control (Agami, Couty, Evano, & Mathieu, 2000).

4. Synthesis of Vancomycin Type Antibiotics

BOC-D-Phenylglycinol derivatives have been used in the synthesis of vancomycin-type antibiotics, highlighting their significance in pharmaceutical research (Vergne et al., 1998).

5. Development of Modular Dipeptide-Analogue Ligands

Research involving the use of tert-butoxycarbonyl(N-Boc)-protected alpha-amino acids combined with chiral vicinal amino alcohols, derived from BOC-D-Phenylglycinol, has been conducted to develop modular dipeptide-analogue ligands. These are used in ruthenium-catalyzed enantioselective transfer hydrogenation of ketones (Pastor, Vaestilae, & Adolfsson, 2003).

6. Synthesis of Desoxoprosopinine

The compound has been employed in the total synthesis of (−)-desoxoprosopinine, a process involving highly diastereoselective steps, indicating its utility in complex organic syntheses (Agami, Couty, & Mathieu, 1998).

7. Drug Delivery Systems

In the context of drug delivery, BOC-D-Phenylglycinol derivatives have been investigated for developing polymeric micellar formulations for tumor targeting, demonstrating their potential in enhancing drug delivery efficiency (Liu et al., 2015).

8. Protein and Cell Surface Coupling

The compound's derivatives have been used in procedures for coupling large haptens to proteins and cell surfaces, indicating their significance in immunochemistry and the development of specific immunochemical reagents (Inman et al., 1973).

Safety And Hazards

BOC-D-Phenylglycinol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

properties

IUPAC Name

tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDIOGYTZBKRGI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426847
Record name tert-Butyl [(1R)-2-hydroxy-1-phenylethyl]carbamate
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Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BOC-D-Phenylglycinol

CAS RN

102089-74-7
Record name 1,1-Dimethylethyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate
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Record name (R)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol
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Record name tert-Butyl [(1R)-2-hydroxy-1-phenylethyl]carbamate
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Record name Carbamic acid, N-[(1R)-2-hydroxy-1-phenylethyl]-, 1,1-dimethylethyl ester
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Record name (R)-2-[(N-tert-Butoxycarbonyl)amino]-2-phenylethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CK Skepper, RJ Moreau, BA Appleton… - Journal of Medicinal …, 2018 - ACS Publications
… Compound 41 was prepared using an identical route starting from the corresponding N-Boc-d-phenylglycinol (see the Supporting Information for details). Alternatively, some heterocycle…
Number of citations: 26 pubs.acs.org
XV Peng - Drugs of the Future, 2013 - access.portico.org
… N-Alkylation of intermediate (VI) with N-Boc-D-phenylglycinol (VII) by means of PPh3 and DBAD in THF gives the 3-[2(R)-amino-2phenylethyl]pyrimidine-2,4-dione derivative (VIII), …
Number of citations: 2 access.portico.org

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